molecular formula C11H14N2S B12009902 3-(2-Methylpropyl)amino-2,1-benzisothiazole CAS No. 712-12-9

3-(2-Methylpropyl)amino-2,1-benzisothiazole

Katalognummer: B12009902
CAS-Nummer: 712-12-9
Molekulargewicht: 206.31 g/mol
InChI-Schlüssel: DFUCHBBETXLBOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Methylpropyl)amino-2,1-benzisothiazole is a chemical compound with the molecular formula C11H14N2S It is known for its unique structure, which includes a benzisothiazole ring substituted with an amino group and a 2-methylpropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)amino-2,1-benzisothiazole typically involves the reaction of 2-halobenzamides with carbon disulfide in the presence of a copper catalyst. This method allows for the formation of the benzisothiazole ring through consecutive S-C and S-N bond formation . The reaction conditions generally include the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methylpropyl)amino-2,1-benzisothiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-Methylpropyl)amino-2,1-benzisothiazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(2-Methylpropyl)amino-2,1-benzisothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2-Methylpropyl)amino-2,1-benzisothiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpropyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Eigenschaften

CAS-Nummer

712-12-9

Molekularformel

C11H14N2S

Molekulargewicht

206.31 g/mol

IUPAC-Name

N-(2-methylpropyl)-2,1-benzothiazol-3-amine

InChI

InChI=1S/C11H14N2S/c1-8(2)7-12-11-9-5-3-4-6-10(9)13-14-11/h3-6,8,12H,7H2,1-2H3

InChI-Schlüssel

DFUCHBBETXLBOR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CNC1=C2C=CC=CC2=NS1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.